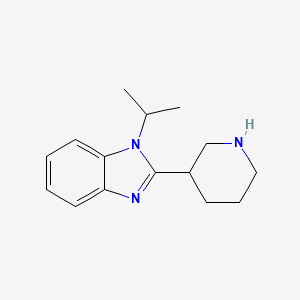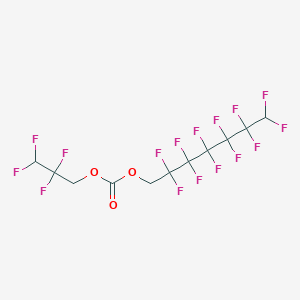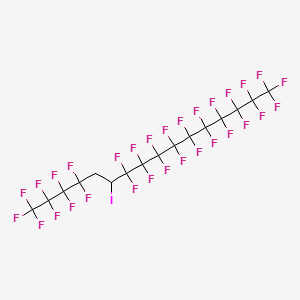
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique and specialized chemical with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- typically involves the fluorination of hexadecane derivatives. The process includes multiple steps of fluorination and iodination under controlled conditions. Common reagents used in the synthesis include elemental fluorine, iodine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency, given the reactive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological assays and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and coatings with high chemical resistance.
Mécanisme D'action
The mechanism of action of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various molecular pathways, leading to specific biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo-
Uniqueness
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodo- is unique due to its high degree of fluorination and the presence of an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
1980053-05-1 |
|---|---|
Formule moléculaire |
C16H3F30I |
Poids moléculaire |
892.05 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,16-triacontafluoro-11-iodohexadecane |
InChI |
InChI=1S/C16H3F30I/c17-3(18,5(21,22)13(37,38)15(41,42)43)1-2(47)4(19,20)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)14(39,40)16(44,45)46/h2H,1H2 |
Clé InChI |
BTVDWOGWGPIVTP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
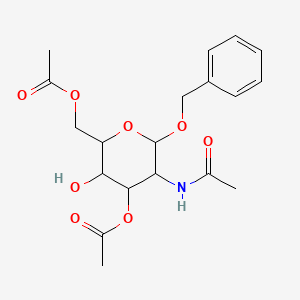
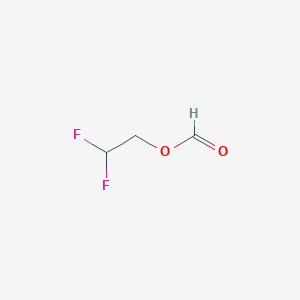
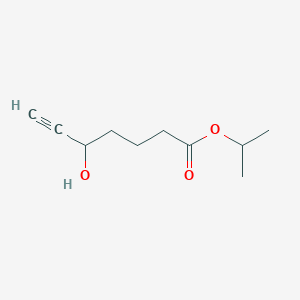
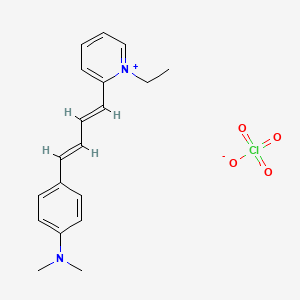
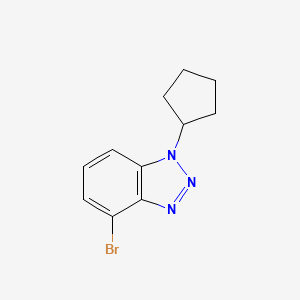
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
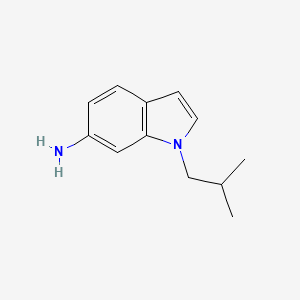
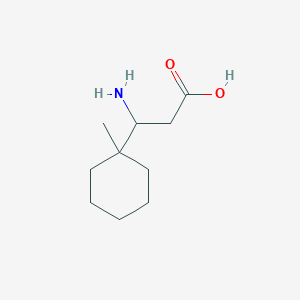
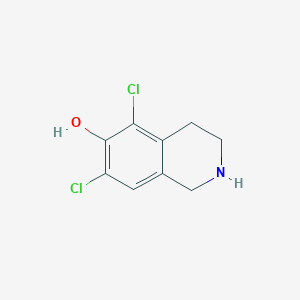
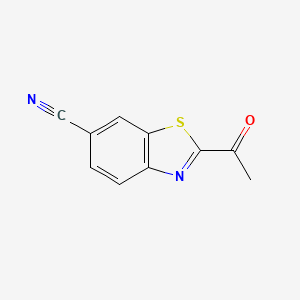
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
